molecular formula C17H11N3O4 B1622293 [2,2':6',2''-Terpyridine]-3',4'-dicarboxylic acid CAS No. 247058-03-3

[2,2':6',2''-Terpyridine]-3',4'-dicarboxylic acid

Cat. No. B1622293
M. Wt: 321.29 g/mol
InChI Key: RBNSAWMGWRVKGL-UHFFFAOYSA-N
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Description

“[2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid” is a derivative of 2,2’:6’,2’'-Terpyridine . Terpyridine is a heterocyclic compound derived from pyridine. It is a white solid that is soluble in most organic solvents . The compound is mainly used as a ligand in coordination chemistry .


Synthesis Analysis

Terpyridine was first synthesized by G. Morgan and F. H. Burstall in 1932 by the oxidative coupling of pyridines . More efficient syntheses have since been described, mainly starting from 2-acetylpyridine . One method produces an enaminone by the reaction of 2-acetylpyridine with N,N-dimethylformamide dimethyl acetal . The base-catalyzed reaction of 2-acetylpyridine with carbon disulfide followed by alkylation with methyl iodide gives C5H4NCOCH=C(SMe)2. Condensation of this species with 2-acetylpyridine forms the related 1,5-diketone, which condenses with ammonium acetate to form a terpyridine .


Molecular Structure Analysis

Terpyridine is a tridentate ligand that binds metals at three meridional sites giving two adjacent 5-membered MN2C2 chelate rings . Terpyridine forms complexes with most transition metal ions as do other polypyridine compounds, such as 2,2’-bipyridine and 1,10-phenanthroline .


Chemical Reactions Analysis

Terpyridine complexes, like other polypyridine complexes, exhibit characteristic optical and electrochemical properties: metal-to-ligand charge transfer (MLCT) in the visible region, reversible reduction and oxidation, and fairly intense luminescence . Because they are pi-acceptors, terpyridine and bipyridine tend to stabilize metals in lower oxidation states .


Physical And Chemical Properties Analysis

“[2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid” is a solid with a melting point of 89-91 °C . Its empirical formula is C15H11N3 and its molecular weight is 233.27 . It has a density of 1.2±0.1 g/cm3, a boiling point of 402.3±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Macromolecular Chemistry and Nanoscience

2,2':6',2''-Terpyridine derivatives, including those functionalized with carboxylic acids, are significant in macromolecular chemistry and nanoscience. They allow the easy introduction of various functional groups, which are crucial for creating ordered monolayers on surfaces like highly oriented pyrolytic graphite (HOPG), as visualized using Scanning Tunneling Microscopy (STM) (Andres et al., 2003).

Dye-Sensitized Solar Cells

Certain 2,2':6',2''-Terpyridine derivatives, specifically those with carboxylic acid-functionalized ruthenium complexes, have shown potential in dye-sensitized solar cells. Their unique structure allows for efficient adsorption on semiconductor films, leading to enhanced performance in solar energy conversion (Duprez et al., 2007).

Copper-Based Dye Sensitized Solar Cells (DSCs)

In the context of renewable energy, 2,2'-bipyridine dicarboxylic acids, similar in structure to 2,2':6',2''-Terpyridine-3',4'-dicarboxylic acid, are used in copper(I) complexes for dye-sensitized solar cells. These complexes have been instrumental in preliminary studies of DSCs, highlighting their potential in sustainable energy applications (Constable et al., 2009).

Photovoltaics and Catalysis

The coordination compounds of 2,2':6',2''-terpyridine, including those with carboxylic acid functionalities, are utilized in diverse fields like photovoltaics and catalysis. They have been reported to catalyze a range of reactions from artificial photosynthesis to polymerization reactions, highlighting their versatility in both organic and macromolecular chemistry (Winter et al., 2011).

Luminescence and Coordination Polymers

In the domain of material science, terpyridine derivatives, including those functionalized with carboxylic acids, have been involved in the synthesis of luminescent coordination polymers. These materials show potential in developing new photoluminescent materials and sensors (Fu et al., 2015).

Supramolecular Chemistry

2,2':6',2''-Terpyridine derivatives, specifically those with carboxylic acid functionalities, play a critical role in supramolecular chemistry. They are used as building blocks in the construction of complex molecular architectures, including coordination polymers and metallomacrocycles, which have applications in various fields such as catalysis, material science, and medicinal chemistry (Housecroft, 2014).

Safety And Hazards

“[2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid” is classified as Acute Tox. 1 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3. It is hazardous to the respiratory system .

properties

IUPAC Name

2,6-dipyridin-2-ylpyridine-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4/c21-16(22)10-9-13(11-5-1-3-7-18-11)20-15(14(10)17(23)24)12-6-2-4-8-19-12/h1-9H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNSAWMGWRVKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(C(=C2)C(=O)O)C(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376258
Record name [2,2':6',2''-Terpyridine]-3',4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2':6',2''-Terpyridine]-3',4'-dicarboxylic acid

CAS RN

247058-03-3
Record name [2,2':6',2''-Terpyridine]-3',4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Beley, CA Bignozzi, G Kirsch, M Alebbi… - Inorganica Chimica …, 2001 - Elsevier
Unsymmetrical bisterpyridinyl ruthenium complexes carrying vicinal carboxylic acids are prepared. They show room temperature luminescence and efficient sensitisation of …
Number of citations: 26 www.sciencedirect.com
JC Raboin, G Kirsch, M Beley - Journal of Heterocyclic …, 2000 - Wiley Online Library
For the first time arv unsymmetrical 2,2′‐6′2″‐terpyridine carry two carboxylic acids has been prepared using Hantzsch's method for pyridine ring formation and furan as a latent …
Number of citations: 28 onlinelibrary.wiley.com
R Argazzi, NYM Iha, H Zabri, F Odobel… - Coordination Chemistry …, 2004 - Elsevier
This review describes the work which has mainly been developed in our laboratory on photoelectrochemical solar cells and on electrochemical devices in which suitable dyes are used …
Number of citations: 298 www.sciencedirect.com
M Beley - researchgate.net
To the best of our knowledge, only four terpyridines carrying carboxylic acids as the only functional group have been prepared, each one being symmetrical (Scheme 1)[1]. This was due …
Number of citations: 3 www.researchgate.net
JC Raboin, G Kirsch
Number of citations: 0

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